- Effects of alkyl chain length on molecular interactions. II. Complex isomerism in the alkyl p-aminobenzoate-picric acid systems, Bulletin of the Chemical Society of Japan, 1987, 60(3), 1171-3

Cas no 94-12-2 (Propyl 4-Aminobenzoate)

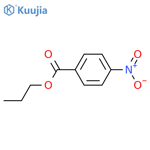

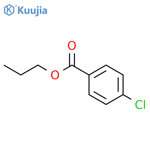

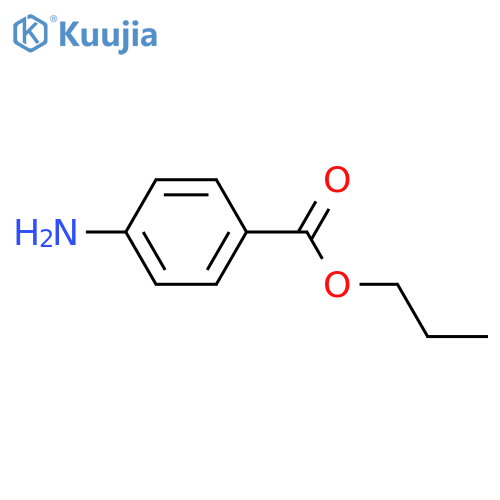

Propyl 4-Aminobenzoate structure

商品名:Propyl 4-Aminobenzoate

Propyl 4-Aminobenzoate 化学的及び物理的性質

名前と識別子

-

- Propyl 4-aminobenzoate

- Propyl p-Aminobenzoate

- 4-amino-benzoic acid propyl ester

- Keloform P

- n-Propyl 4-aminobenzoate

- n-propyl p-aminobenzoate

- Propaesin

- Propazyl

- Propesin

- Propesine

- Propylcain

- Raythesin

- Risocaine

- 4-Aminobenzoic Acid Propyl Ester

- 4-(Propoxycarbonyl)aniline

- 4-aminobenzoic acid n-propyl ester

- Benzoic acid, 4-amino-, propyl ester

- Benzoic acid, p-amino-, propyl ester

- Risocaine [USAN:INN]

- Risocainum [INN-Latin]

- P-AMINOBENZOIC ACID, PROPYL ESTER

- Risocaina [INN-Spanish]

- Propyl aminobenzoate

- Propyl-p-aminobenzoate

- Benzoic acid, p-amino-, propyl ester (7CI, 8CI)

- Propesin (6CI)

- NSC 23516

- 4-amino-benzoicacipropylester

- keloformp

- NSC-23516

- Oxabiotic, component of

- PS-6053

- Risocaine (USAN)

- SR-01000944537

- CHEMBL2107010

- CAS-94-12-2

- aniline, 4-propoxycarbonyl-

- UNII-5CQ88I59ZI

- Tox21_111984

- DTXCID1026299

- p-Aminobenzoic acid propyl ester

- NCGC00160681-03

- Benzoic acid,4-amino-,propyl ester

- AKOS000120842

- Tox21_111984_1

- STK260141

- MFCD00017111

- DTXSID3046299

- PARA-AMINOBENZOIC ACID PROPYL ESTER

- RISOCAINE [HSDB]

- DB-057472

- 71735-15-4

- InChI=1/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H

- SCHEMBL118038

- 1ST163568

- CS-0013782

- 94-12-2

- NSC23516

- WLN: ZR DVO3

- Oprea1_851203

- HSDB 2198

- n-Propyl-4-aminobenzoate

- Q7336329

- D88238

- SR-01000944537-1

- NCGC00160681-01

- Risocaina

- HY-B1755

- RISOCAINE [USAN]

- p-Aminobenzoesaurepropylester

- 5CQ88I59ZI

- Risocaine [WHO-DD]

- Propylcain; Raythesin

- Risocainum

- Propyl-p-amino benzoate

- D05735

- BRN 1211203

- RISOCAINE [INN]

- NS00040091

- AI3-02759

- EINECS 202-306-1

- AK-918/41018790

- A0274

- Propyl 4-Aminobenzoate

-

- MDL: MFCD00017111

- インチ: 1S/C10H13NO2/c1-2-7-13-10(12)8-3-5-9(11)6-4-8/h3-6H,2,7,11H2,1H3

- InChIKey: NBFQYHKHPBMJJV-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(N)=CC=1)OCCC

- BRN: 1211203

計算された属性

- せいみつぶんしりょう: 179.09500

- どういたいしつりょう: 179.094629

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 162

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 52.3

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 2.4

じっけんとくせい

- 密度みつど: 1.1248 (rough estimate)

- ゆうかいてん: 72.0 to 76.0 deg-C

- ふってん: 311.75°C (rough estimate)

- フラッシュポイント: 174.3°C

- 屈折率: 1.4989 (estimate)

- PSA: 52.32000

- LogP: 2.41680

- ようかいせい: 397.9mg/L(25 ºC)

- 酸性度係数(pKa): 2.40±0.10(Predicted)

Propyl 4-Aminobenzoate セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38-36/38

- セキュリティの説明: S26-S36

- RTECS番号:DG3090000

-

危険物標識:

- リスク用語:R36/37/38

Propyl 4-Aminobenzoate 税関データ

- 税関コード:2922499990

- 税関データ:

中国税関コード:

2922499990概要:

2922499990他のアミノ酸及びそのエステル及びその塩(1つ以上の酸素含有基を含む場合を除く)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、用途、エタノールアミン及びその塩の色を報告すべき、エタノールアミン及びその塩類の包装を宣言すべき

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

P.輸入動植物/動植物製品検疫

Q.海外動植物/動植物製品検疫

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

HS:292249990酸素官能基を1種以上含むアミノ酸を除く他のアミノ酸及びそのエステル、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Propyl 4-Aminobenzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-10g |

n-Propyl 4-aminobenzoate, 98% |

94-12-2 | 98% | 10g |

¥847.00 | 2023-03-13 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L09066-50g |

n-Propyl 4-aminobenzoate, 98% |

94-12-2 | 98% | 50g |

¥3025.00 | 2023-03-13 | |

| FUJIFILM | 320-84333-100g |

Propyl p-Aminobenzoate |

94-12-2 | 100g |

JPY 22000 | 2023-09-15 | ||

| TRC | P834525-2.5g |

Propyl 4-Aminobenzoate |

94-12-2 | 2.5g |

$ 92.00 | 2023-09-06 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P10710-25g |

Propyl 4-aminobenzoate |

94-12-2 | 98% | 25g |

¥523.0 | 2024-07-19 | |

| abcr | AB178679-50 g |

n-Propyl 4-aminobenzoate, 98%; . |

94-12-2 | 98% | 50 g |

€119.80 | 2023-07-20 | |

| Enamine | EN300-16172-10.0g |

propyl 4-aminobenzoate |

94-12-2 | 10.0g |

$339.0 | 2023-02-09 | ||

| TRC | P834525-250mg |

Propyl 4-Aminobenzoate |

94-12-2 | 250mg |

$ 58.00 | 2023-09-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | P160146-5g |

Propyl 4-Aminobenzoate |

94-12-2 | >98.0%(T) | 5g |

¥174.90 | 2023-09-01 | |

| Alichem | A019092887-500g |

Propyl 4-aminobenzoate |

94-12-2 | 95% | 500g |

$527.36 | 2023-08-31 |

Propyl 4-Aminobenzoate 合成方法

合成方法 1

はんのうじょうけん

リファレンス

合成方法 2

はんのうじょうけん

リファレンス

- Boron trifluoride ethyl ether as an effective catalyst in the synthesis of alkyl p-aminobenzoates, Journal of Pharmaceutical Sciences, 1969, 58(11), 1422-3

合成方法 3

合成方法 4

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 4 h, reflux

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 7 - 8

リファレンス

- Structure-activity relationships (SAR) research of thiourea derivatives as dual inhibitors targeting both HIV-1 capsid and human cyclophilin A, Chemical Biology & Drug Design, 2010, 76(1), 25-33

合成方法 5

合成方法 6

合成方法 7

はんのうじょうけん

リファレンス

- Steric effects in acid-catalyzed decomposition and base-catalyzed cyclization of 1-(2-alkoxycarbonylphenyl)-3-phenyltriazenes, Collection of Czechoslovak Chemical Communications, 1996, 61(5), 751-763

合成方法 8

はんのうじょうけん

1.1 Reagents: Hydrogen Catalysts: 12-Tungstophosphoric acid , Nickel platinum alloy Solvents: 1-Propanol ; 8 h, 0.1 MPa, 80 °C

リファレンス

- A nano-reactor based on PtNi@metal-organic framework composites loaded with polyoxometalates for hydrogenation-esterification tandem reactions, Nanoscale, 2019, 11(7), 3292-3299

合成方法 9

合成方法 10

はんのうじょうけん

リファレンス

- Liquid-phase hydrogenation of p-nitrobenzoic acid esters on palladium catalysts, Neftekhimiya, 1998, 38(4), 277-281

合成方法 11

合成方法 12

はんのうじょうけん

1.1 Reagents: Diethyl carbonate Catalysts: Zinc triflate ; 18 h, 97 °C

リファレンス

- Zinc-Catalyzed Esterification of N-β-Hydroxyethylamides: Removal of Directing Groups under Mild Conditions, European Journal of Organic Chemistry, 2017, 2017(34), 5010-5014

合成方法 13

はんのうじょうけん

1.1 Reagents: Sodium tert-butoxide , Ammonia Catalysts: [1,3-Bis[2,6-bis[3-methyl-1-(2-methylpropyl)butyl]phenyl]-4,5-dichloro-1,3-dihyd… Solvents: 1,4-Dioxane ; 6 h, 60 °C

リファレンス

- Selective Cross-Coupling of (Hetero)aryl Halides with Ammonia To Produce Primary Arylamines using Pd-NHC Complexes, Organometallics, 2017, 36(2), 251-254

Propyl 4-Aminobenzoate Raw materials

- sunbrella

- Benzoic acid, 4-nitro-,propyl ester

- 4-amino-N-(2-hydroxyethyl)-N-methylbenzamide

- propyl 4-chlorobenzoate

- 4-Nitrobenzoic acid

Propyl 4-Aminobenzoate Preparation Products

Propyl 4-Aminobenzoate 関連文献

-

Phil Liebing,Marcel Kühling,Claudia Swanson,Martin Feneberg,Liane Hilfert,Rüdiger Goldhahn,Tristram Chivers,Frank T. Edelmann Chem. Commun. 2019 55 14965

-

2. 1181. The structure of hunterburnine: X-ray analysis of hunterburnine β-methiodideJ. D. M. Asher,J. Monteath Robertson,G. A. Sim J. Chem. Soc. 1965 6355

-

3. 701. The crystal structure of dichlorobisthioureazincN. R. Kunchur,Mary R. Truter J. Chem. Soc. 1958 3478

-

Ashwani Tyagi,Nagmani,Sreeraj Puravankara Sustainable Energy Fuels 2022 6 550

-

Alizar Ulianas,Lee Yook Heng,Han-Yih Lau,Zamri Ishak,Tan Ling Ling Anal. Methods 2014 6 6369

94-12-2 (Propyl 4-Aminobenzoate) 関連製品

- 40800-65-5(Ethyl 4-amino-3-methylbenzoate)

- 13110-37-7(Pentyl 4-aminobenzoate)

- 1949-51-5(Ethyl 3,5-Diaminobenzoate)

- 37466-90-3(Ethyl 3,4-diaminobenzoate)

- 94-25-7(Butamben)

- 18144-43-9(Isopropyl 4-aminobenzoate)

- 152699-63-3(Dibenzyl 5-aminoisophthalate)

- 619-45-4(Methyl 4-aminobenzoate)

- 582-33-2(Ethyl 3-aminobenzoate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:94-12-2)Risocaine

清らかである:99%

はかる:100g

価格 ($):202.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:94-12-2)n-Propyl 4-aminobenzoate

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ